molecular formula C17H14N4OS2 B4818537 N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B4818537
M. Wt: 354.5 g/mol
InChI Key: OOHXFCHEHJGVRS-UHFFFAOYSA-N
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Description

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide: is a complex organic compound that features both benzimidazole and benzothiazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzothiazole Moiety: The benzothiazole ring is often synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The benzimidazole and benzothiazole moieties are then linked via a sulfanyl bridge, typically using thiol-containing reagents.

    Acetylation: The final step involves the acetylation of the coupled product to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole or benzothiazole rings, converting them to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide involves its interaction with various molecular targets. The benzimidazole and benzothiazole moieties allow the compound to bind to enzymes, receptors, or DNA, thereby modulating their activity. The sulfanyl bridge can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1H-benzimidazole
  • N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
  • 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole

Uniqueness

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is unique due to the presence of both benzimidazole and benzothiazole moieties linked by a sulfanyl bridge. This unique structure allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-10(22)18-11-6-7-14-15(8-11)24-17(21-14)23-9-16-19-12-4-2-3-5-13(12)20-16/h2-8H,9H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHXFCHEHJGVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
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N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
Reactant of Route 6
N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

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